molecular formula C17H14ClN3O3 B1227419 2-Chloro-6-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone

2-Chloro-6-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone

Cat. No. B1227419
M. Wt: 343.8 g/mol
InChI Key: UHWZOIHSRIYUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone is a pyridopyrimidine.

Scientific Research Applications

Antiallergy Activity

2-Chloro-6-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone and its analogs have been studied for their potential as antiallergy agents. One study found that certain analogs of this compound showed promising oral activity as antiallergy agents, demonstrating superior effectiveness compared to existing drugs in rat models of allergic reactions (Schwender et al., 1979).

Cytotoxic Effects and Tubulin Polymerization Inhibition

Research has explored the cytotoxic effects of this compound derivatives on various cancer cell lines. One derivative was found to inhibit tubulin polymerization and demonstrated cytotoxic activity against leukemia and breast carcinoma cells (Raffa et al., 2004).

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of this compound derivatives. These compounds have shown effectiveness in protecting against seizures in animal models, with some derivatives displaying low neurotoxicity and high potency as anticonvulsants (Wolfe et al., 1990).

Synthesis and Structural Studies

There has been significant research into the synthesis of various derivatives of this compound for different applications. Studies have focused on understanding the structural characteristics and reaction mechanisms of these compounds, which are crucial for their potential therapeutic applications (Ozaki et al., 1980).

Corrosion Inhibition

Recent research has also explored the use of this compound derivatives as corrosion inhibitors. These studies have involved both experimental and computational methods, such as density functional theory (DFT) calculations and molecular dynamic (MD) simulations, to evaluate their effectiveness in protecting metals like steel in acidic environments (Errahmany et al., 2020).

properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

2-chloro-6-(morpholine-4-carbonyl)pyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C17H14ClN3O3/c18-11-3-4-14-13(10-11)17(23)21-5-1-2-12(15(21)19-14)16(22)20-6-8-24-9-7-20/h1-5,10H,6-9H2

InChI Key

UHWZOIHSRIYUPN-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=CN3C2=NC4=C(C3=O)C=C(C=C4)Cl

Canonical SMILES

C1COCCN1C(=O)C2=CC=CN3C2=NC4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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